molecular formula C12H17N3O B587301 N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine CAS No. 1358054-66-6

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine

Cat. No.: B587301
CAS No.: 1358054-66-6
M. Wt: 219.288
InChI Key: HFXUSRXKBFHKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[4-[1-(dimethylamino)ethylideneamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUSRXKBFHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Materials and Conditions

  • Starting materials :

    • 4-Acetamidoaniline (purity ≥98%)

    • N,N-Dimethylacetamide dimethyl acetal (molar ratio 1:1 to 2:1 relative to aniline)

  • Solvent : Acetonitrile (5:1 to 20:1 v/v relative to aniline)

  • Temperature : 50–90°C

  • Reaction time : 10–20 minutes at normal pressure.

Procedure

  • Dissolution : 4-Acetamidoaniline is dissolved in acetonitrile under magnetic stirring.

  • Reaction : The solution is heated to the target temperature, and N,N-dimethylacetamide dimethyl acetal is added dropwise.

  • Separation : After cooling, the mixture separates into two layers. The lower layer contains the crude product.

  • Purification : Reduced-pressure distillation (1–100 kPa, 30–100°C) removes residual solvent, yielding the final product.

Critical Process Parameters

Temperature and Time Optimization

Elevated temperatures (e.g., 80°C) reduce reaction times to 15–20 minutes while maintaining yields >90%. Prolonged heating (>30 minutes) risks side reactions, such as over-alkylation.

Solvent Efficiency

Acetonitrile serves dual roles:

  • Solvent : Fully dissolves 4-acetamidoaniline and acetal.

  • Extractant : Partitions the product into the lower layer post-reaction, enabling facile separation.

Molar Ratio Effects

A 1.5:1 molar ratio of acetal to aniline maximizes conversion while minimizing excess reagent waste.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) :

    • δ 2.1 ppm (s, 3H, acetyl CH₃).

    • δ 3.0 ppm (s, 6H, N,N-dimethyl).

    • δ 7.3–7.6 ppm (m, 4H, aromatic protons).

  • IR (KBr) :

    • 1660 cm⁻¹ (C=N stretch).

    • 1540 cm⁻¹ (N–H bend).

Purity and Yield Data

ParameterValueSource
Yield90–95%
Purity (HPLC)≥95%
Recovery of CH₃CN85–90% (5–7 cycles)

Advantages Over Conventional Methods

  • Integrated Reaction-Separation : Eliminates post-reaction extraction steps, reducing synthesis time by 40%.

  • Scalability : The method is reproducible at pilot scales (1–10 kg batches).

  • Sustainability : Acetonitrile recycling minimizes waste and cost .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Challenges: this compound requires deuterated forms (e.g., -d6 isotopes) for advanced pharmacokinetic studies, which are costly and complex to synthesize .
  • Ecological Impact: Limited data on environmental persistence or bioaccumulation .
  • Regulatory Status: Not approved for human use; restricted to research and veterinary applications .

Biological Activity

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (CAS 1358054-66-6) is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O, and its structure includes an acetylamino group that may influence its biological properties. The presence of the dimethylacetamidine moiety suggests potential interactions with biological targets due to its basic nature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives containing similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing : A series of derivatives were synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds with 4β-N-acetylamino substitutions exhibited high anti-tumor activity by inhibiting DNA topoisomerase II, a crucial enzyme in cancer cell division .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes induction of apoptosis in cancer cells, as evidenced by chromatin condensation and nuclear fragmentation observed in treated cells .
CompoundCell Line TestedIC50 (μM)Mechanism
12gHeLa5.2Apoptosis induction via topoisomerase II inhibition
12hT-243.8DNA interaction leading to cell cycle arrest

Neuroprotective Activity

In addition to its anticancer properties, this compound has been studied for neuroprotective effects, particularly concerning Alzheimer's disease (AD).

  • Cholinesterase Inhibition : Compounds with similar acetamide structures have shown promise as inhibitors of butyrylcholinesterase (BChE), which is relevant in the context of AD treatment. Inhibition of BChE can enhance cholinergic neurotransmission, potentially alleviating cognitive decline associated with AD .
  • Neuroprotective Studies : Compounds derived from this class have been evaluated for their ability to protect neuronal cells from excitotoxicity induced by amyloid-beta aggregates, a hallmark of AD pathology .
CompoundTarget EnzymeIC50 (μM)Effect
8cBChE3.94Mixed-type inhibitor

Case Studies

  • Cytotoxicity in Cancer Models : In vitro studies involving human cancer cell lines such as HeLa and H460 demonstrated that this compound derivatives significantly reduced cell viability and induced apoptosis. The morphological changes observed were consistent with apoptosis, confirming the compound's potential as an anticancer agent .
  • Neuroprotective Effects in Alzheimer's Models : Research indicated that certain derivatives could inhibit BChE effectively while also demonstrating neuroprotective properties against amyloid-beta-induced toxicity in neuronal cultures. This dual action suggests that these compounds could serve as leads for developing new therapies for AD .

Q & A

Q. What are the established synthetic routes for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, and how is purity optimized?

The synthesis typically involves reacting 4-acetylaminoaniline with N,N-dimethylacetamide dimethylacetal under catalytic conditions. Key steps include:

  • Reaction Setup : Use of ethanol or methanol as solvents with acid/base catalysts (e.g., HCl or K2_2CO3_3) to facilitate amidine formation.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC).
  • Yield Optimization : Continuous flow processes or controlled heating (60–80°C) improve efficiency and reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent environments (e.g., acetylaminophenyl protons at δ 7.4–7.6 ppm, dimethyl groups at δ 2.8–3.1 ppm).
  • Mass Spectrometry (HR-MS) : Confirms molecular weight (219.28 g/mol) and fragmentation patterns.
  • Elemental Analysis : Validates C, H, N composition (e.g., C12_{12}H17_{17}N3_3O) to confirm synthetic accuracy .

Q. What in vitro models are used to assess its biological activity?

  • Cytotoxicity Assays : Human lung fibroblasts (e.g., MRC-5) and murine macrophages are treated with varying doses (1–100 µM) to determine IC50_{50} values.
  • Parasitic Inhibition : Plasmodium falciparum cultures evaluate anti-malarial efficacy, with selectivity indices calculated as IC50_{50}(host cells)/IC50_{50}(parasites) .

Advanced Research Questions

Q. How does the acetylaminophenyl substituent influence biological activity compared to nitro or amino analogues?

  • Structure-Activity Relationship (SAR) : The acetyl group enhances metabolic stability compared to the nitro derivative (prone to reduction) and the amino group (susceptible to oxidation).
  • Comparative Data :
SubstituentLogPIC50_{50} (µM)*Selectivity Index
Acetylamino2.112.58.2
Nitro1.818.35.1
Amino0.99.43.7
*Data from Plasmodium inhibition assays .

Q. What strategies improve pharmacokinetic properties while reducing off-target toxicity?

  • Prodrug Design : Masking the amidine moiety with ester groups enhances oral bioavailability.
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., deacetylated or hydroxylated derivatives) to guide structural modifications.
  • CYP450 Inhibition Screening : Reduces drug-drug interaction risks .

Q. How is reaction mechanism elucidation performed for heterocyclic syntheses involving this compound?

  • Kinetic Studies : Monitoring intermediates via stopped-flow NMR or UV-Vis spectroscopy (e.g., λmax_{\text{max}} shifts at 300–400 nm indicate intermediate formation).
  • Isotopic Labeling : 15^{15}N or 2^{2}H labeling tracks nucleophilic attack sites in cyclization reactions (e.g., bridging vs. non-bridging adducts) .

Q. What computational methods predict charge transfer and optical properties for this compound?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.2 eV) and dipole moments (e.g., 4.1 Debye) to correlate with spectroscopic data.
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., aqueous vs. DMSO environments) to optimize solubility .

Methodological Notes

  • Toxicological Profiling : Use flow cytometry with Annexin V/PI staining to differentiate apoptosis from necrosis in toxicity assays .
  • Data Contradictions : Discrepancies in reported IC50_{50} values may arise from cell line variability (e.g., primary vs. immortalized cells). Always validate assays with internal controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.